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Compound of Interest

Compound Name: Vamicamide

CAS No.: 97987-88-7

Cat. No.: B1682146 Get Quote

Executive Summary
Vamicamide (FK176) represents a distinct class of antimuscarinic agents designed to

overcome the narrow therapeutic index of first-generation anticholinergics like oxybutynin and

atropine. While standard therapies are effective for overactive bladder (OAB), their utility is

often limited by systemic adverse events (AEs)—specifically xerostomia (dry mouth),

tachycardia, and central nervous system (CNS) cognitive impairment.

This guide objectively analyzes the adverse event profile of Vamicamide, demonstrating its

superior organ selectivity (Bladder > Heart/CNS). Experimental data indicates that

Vamicamide maintains bladder efficacy with a significantly wider safety margin for

cardiovascular and CNS toxicity compared to oxybutynin.

Mechanistic Basis of Selectivity
To understand the divergence in adverse event profiles, one must analyze the receptor binding

affinity (pA2 values) across different tissue types. Standard anticholinergics like oxybutynin

exhibit non-selective competitive antagonism, binding with equal affinity to M2 (heart/hindbrain)

and M3 (bladder/salivary) receptors.

Vamicamide displays a functional selectivity profile. It binds competitively to muscarinic

receptors but exhibits a higher affinity for the urinary bladder compared to the atria.[1]
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Figure 1: Receptor Selectivity & Safety Margins
The following diagram illustrates the differential affinity of Vamicamide versus Oxybutynin,

highlighting the "Safety Gap" for CNS and Cardiovascular toxicity.
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Caption: Vamicamide exhibits high affinity for the therapeutic target (bladder) while showing

significantly reduced affinity for cardiac and CNS off-targets compared to Oxybutynin.[2]

Comparative Pharmacology: Quantitative Data
The following data summarizes key preclinical experiments comparing the safety margins of

Vamicamide against Oxybutynin and Atropine.

Table 1: Tissue Selectivity (pA2 Values)
Higher pA2 indicates higher affinity. Note the gap between Bladder and Atria for Vamicamide.

[1][2]
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Tissue
(Receptor
Subtype)

Vamicamide
(pA2)

Oxybutynin
(pA2)

Atropine (pA2)
Selectivity
Implication

Urinary Bladder

(M3/M2)
6.82

~8.0 (Non-

selective)
~9.0

Therapeutic

Efficacy

Heart Atria (M2) 5.94 ~8.0 ~9.0

Cardioselectivity

(Vamicamide

spares heart)

Vas Deferens 6.90 ~8.0 ~9.0
Smooth muscle

relaxation

Stomach 6.81 ~8.0 ~9.0 GI Motility impact

Table 2: Safety Thresholds (In Vivo Rat/Dog Models)
Dose required to trigger adverse events. Higher values indicate a safer drug.

Adverse Event
Endpoint

Vamicamide
Threshold

Oxybutynin
Threshold

Safety Ratio
(Vamicamide vs
Oxybutynin)

Tachycardia (Heart

Rate ↑)
10 mg/kg 3.2 mg/kg 3.1x Safer

Intestinal Transit

Inhibition

(Constipation)

3.2 mg/kg 0.32 mg/kg 10x Safer

CNS Effects

(Locomotor/EEG)

>100 mg/kg (No

effect)

32 mg/kg (EEG

slowing)

>3x Safer (High CNS

sparing)

Mydriasis (Pupil

Dilation)
10 mg/kg ~3-10 mg/kg Comparable
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A. Central Nervous System (CNS) Safety
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The Critical Differentiator: The most significant advantage of Vamicamide is its lack of CNS

penetration.

Evidence: In electroconvulsive shock and spontaneous EEG tests in rabbits and mice,

Vamicamide showed no effects at doses up to 100 mg/kg. In contrast, Oxybutynin induced

high-voltage slow waves (sedation marker) at 32 mg/kg and prolonged anesthesia time.

Mechanism: Vamicamide’s physicochemical properties likely limit blood-brain barrier (BBB)

crossing, preventing the cognitive impairment (memory loss, confusion) typical of older

anticholinergics.

B. Cardiovascular Safety (Tachycardia)
The Selectivity Gap: Vamicamide requires a dose 3x higher (10 mg/kg) to induce

tachycardia in conscious dogs compared to Oxybutynin (3.2 mg/kg).

Receptor Data: The pA2 difference (Bladder 6.82 vs. Atria 5.94) provides a mechanistic

explanation. Vamicamide binds less avidly to the M2 receptors in the sinoatrial node,

reducing the risk of vagolytic tachycardia.

C. Gastrointestinal Effects (Constipation)[3]
Intestinal Transit: Constipation is a major cause of discontinuation for OAB drugs.

Vamicamide inhibits small intestinal transit only at doses

3.2 mg/kg. Oxybutynin inhibits transit at a much lower dose (0.32 mg/kg).

Implication: Vamicamide offers a 10-fold wider therapeutic window between bladder efficacy

and constipation onset.

D. Xerostomia (Dry Mouth)[4][5][6][7]
Findings: While Vamicamide is an anticholinergic and does affect salivary secretion, its

"bladder-selective" profile aims to minimize this. In conscious dog assays, Vamicamide
inhibited salivary secretion similarly to Oxybutynin at therapeutic doses, but because it

requires higher doses to trigger other systemic toxicities (heart, CNS), the overall tolerability

profile is improved.
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Experimental Protocol: Simultaneous Bladder & Salivary
Assay
To validate these profiles in your own lab, use the following self-validating protocol. This setup

measures efficacy (bladder) and toxicity (saliva) simultaneously in the same animal, reducing

biological variability.

Workflow Diagram

Subject Preparation
Male Sprague-Dawley Rats (anesthetized)

Cannulate: Jugular Vein (Drug), Carotid Artery (BP), Bladder (Pressure)

Stabilization
Continuous Saline Infusion into Bladder (0.05 ml/min)

Induce Rhythmic Bladder Contractions

Baseline Measurement
Record: 1) Amplitude of Bladder Contraction

2) Resting Saliva Output (Cotton wick method)

Challenge Phase
Administer Agonist (Carbachol) or
Wait for Spontaneous Contractions

Drug Administration
IV Bolus or Cumulative Dosing

Vamicamide vs. Oxybutynin

Data Acquisition
Calculate ID50 for:

1. Bladder Contraction Inhibition
2. Salivary Secretion Inhibition
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Caption: Simultaneous assessment of bladder efficacy and salivary toxicity allows calculation of

the Selectivity Index (SI = ID50_Saliva / ID50_Bladder).

Protocol Steps:

Anesthesia: Urethane (1.2 g/kg sc) is preferred to preserve the micturition reflex.

Cannulation: Cannulate the trachea (respiration), carotid artery (blood pressure/heart rate),

and femoral vein (drug administration).

Cystometry: Insert a PE-50 catheter into the bladder dome. Infuse warm saline to induce

rhythmic voiding contractions.

Salivary Collection: Cannulate Wharton’s duct or use pre-weighed cotton balls in the oral

cavity. Stimulate secretion with Carbachol (if testing antagonism) or measure basal inhibition.

Dosing: Administer Vamicamide (0.01 – 10 mg/kg) cumulatively.

Calculation: Plot dose-response curves.

Efficacy: % inhibition of bladder contraction amplitude.[1]

Toxicity: % inhibition of salivary flow.

Selectivity Index:

. A higher SI indicates lower dry mouth potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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